molecular formula C7H9NOS B13326978 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol

4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol

Cat. No.: B13326978
M. Wt: 155.22 g/mol
InChI Key: RPPWDWJAMDYUHN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclic ketones under acidic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol involves the inhibition of specific kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). These kinases are responsible for the phosphorylation of tumor suppressor proteins, and their inhibition can prevent the deactivation of these proteins, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[b]thiophene: Similar structure but with a thiophene ring instead of a thiazole ring.

    4,5,6,7-Tetrahydrobenzo[d]isoxazole: Contains an isoxazole ring instead of a thiazole ring.

    4,5,6,7-Tetrahydrobenzo[d]imidazole: Features an imidazole ring in place of the thiazole ring.

Uniqueness

4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol is unique due to its specific inhibition of CK2 and GSK3β, which are crucial in the regulation of tumor suppressor proteins. This specificity makes it a promising candidate for targeted anticancer therapies .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

InChI

InChI=1S/C7H9NOS/c9-6-3-1-2-5-7(6)10-4-8-5/h4,6,9H,1-3H2

InChI Key

RPPWDWJAMDYUHN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CS2)O

Origin of Product

United States

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